molecular formula C19H21ClN6O2 B2358233 N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251695-10-9

N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2358233
CAS No.: 1251695-10-9
M. Wt: 400.87
InChI Key: HVFBWSPQPLMZEW-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a triazolopyrazine derivative characterized by a fused bicyclic [1,2,4]triazolo[4,3-a]pyrazin-3-one core. The compound features a 3-chlorophenyl acetamide group at position 2 and a 3-methylpiperidin-1-yl substituent at position 8 of the triazolopyrazine scaffold.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-13-4-3-8-24(11-13)17-18-23-26(19(28)25(18)9-7-21-17)12-16(27)22-15-6-2-5-14(20)10-15/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFBWSPQPLMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula

  • Molecular Formula : C16H19ClN4O
  • Molecular Weight : 318.80 g/mol

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study screened a library of drugs on multicellular spheroids and identified several compounds that inhibited cancer cell proliferation effectively .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. In particular:

  • Cholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related triazole derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
Cholinesterase InhibitionIncreased acetylcholine levels
AntimicrobialEffective against bacterial strains

Case Study: Anticancer Screening

In a notable study published in 2019, researchers conducted a high-throughput screening of a drug library on multicellular spheroids to identify novel anticancer agents. Among the candidates was a compound structurally similar to this compound. This compound demonstrated potent cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide exhibit antimicrobial properties. For instance, a study on [1,2,4]triazolo derivatives showed promising antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antimalarial Applications

The compound's structural similarity to other triazolo derivatives has led to investigations into its antimalarial potential. A study synthesized various [1,2,4]triazolo compounds and assessed their activity against Plasmodium falciparum, revealing that certain derivatives demonstrated significant inhibitory effects with IC50 values in the low micromolar range . This suggests that this compound could be a candidate for further development in antimalarial therapies.

Cancer Research

The compound's ability to modulate biological pathways makes it a candidate for cancer research. Its derivatives have been explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, thieno[2,3-b]pyridine derivatives linked to similar acetamides have shown anticancer activity by targeting specific signaling pathways involved in cell proliferation .

Neuropharmacological Effects

The presence of the piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds containing piperidine are often investigated for their effects on neurotransmitter systems. Research has indicated that similar compounds can act as ligands for dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Recent studies have focused on synthesizing various analogs to determine how modifications affect biological activity. For instance, altering the substituents on the triazole ring or the piperidine moiety can lead to enhanced potency or selectivity towards specific biological targets .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial ActivitySimilar triazolo compounds showed effective inhibition against E. coli and P. aeruginosa .
Study 2Antimalarial ActivityDerivatives exhibited IC50 values as low as 2.24 μM against P. falciparum .
Study 3Cancer ResearchThieno derivatives linked to acetamides demonstrated significant anticancer activity through apoptosis induction .
Study 4NeuropharmacologyPiperidine-containing compounds acted on dopamine receptors, indicating potential for treating neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of triazolopyrazine derivatives, many of which share the core scaffold but differ in substituents. Below is a detailed comparison with structurally similar analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents (Positions) Molecular Weight (g/mol) ChemSpider ID
N-(3-Chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide C₁₉H₂₀ClN₅O₂ 3-Cl-phenyl (C2), 3-methylpiperidin-1-yl (C8) 385.85 Not provided
2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide C₂₀H₂₃N₅O₂S 3-(methylsulfanyl)phenyl (C2) 397.50 26316772 (analog)
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide C₂₇H₃₁N₇O₂ 3-isopropylphenyl (C2), 4-(2-methylphenyl)piperazinyl (C8) 485.59 26316772
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one C₂₈H₂₇N₇O Benzylpiperazinyl (C6), phenyl (C2) 477.57 Not provided

Key Structural Differences and Implications

Substituent at C2 (Acetamide Group): The 3-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 3-(methylsulfanyl)phenyl group in ’s analog, which introduces sulfur-based metabolic liability .

Substituent at C8 (Amine Side Chain): The 3-methylpiperidin-1-yl group in the target compound offers a rigid, lipophilic moiety favoring selective receptor interactions. Benzylpiperazinyl () further enhances aromaticity and may improve CNS penetration but risks off-target GPCR activity .

Core Modifications:

  • Triazolopyridine analogs (e.g., EP 3 532 474 B1) replace the pyrazine ring with pyridine, reducing electron-deficient character and altering hydrogen-bonding capacity .

Research Findings and Pharmacological Insights

While explicit biological data for the target compound is unavailable in the provided evidence, structural analogs suggest trends:

  • Potency and Selectivity: Piperidine/piperazine-containing derivatives (e.g., and ) often exhibit improved kinase inhibition due to amine-mediated hydrogen bonding .
  • Metabolic Stability: Chlorophenyl groups (target compound) may confer slower hepatic clearance compared to methylsulfanyl groups, which are prone to oxidation .

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